molecular formula C61H71N11O12 B12426006 Mal-VC-PAB-ABAEP-Azonafide

Mal-VC-PAB-ABAEP-Azonafide

Número de catálogo: B12426006
Peso molecular: 1150.3 g/mol
Clave InChI: UGCBMUWUWZSDLF-ZKHWSWFBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mal-VC-PAB-ABAEP-Azonafide is a compound that serves as an agent-linker conjugate for antibody-drug conjugates (ADC). It exhibits potent antitumor activity by utilizing Azonafide, a cytotoxin, linked via the ADC linker Mal-VC-PAB . This compound is primarily used in scientific research for its anticancer properties.

Métodos De Preparación

Mal-VC-PAB-ABAEP-Azonafide is synthesized through a series of chemical reactions that involve the conjugation of Azonafide with the ADC linker Mal-VC-PAB . The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Análisis De Reacciones Químicas

Mal-VC-PAB-ABAEP-Azonafide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

Mal-VC-PAB-ABAEP-Azonafide serves as a crucial component in the development of ADCs, which are designed to selectively deliver cytotoxic drugs to tumor cells. The mechanism involves:

  • Targeting Specificity : The antibody component of the ADC recognizes and binds to specific antigens on cancer cells.
  • Cytotoxic Delivery : Upon binding, the ADC is internalized by the cancer cell, where the cytotoxic agent, Azonafide, is released, leading to cell death.

Clinical Research Insights

Recent studies have highlighted the promising potential of this compound in clinical settings:

  • Efficacy Against Hematological Malignancies : Clinical trials are exploring its effectiveness in treating various blood cancers, leveraging its ability to target specific antigens prevalent in these malignancies.
  • Combination Therapies : Research is underway to evaluate the synergistic effects of combining this ADC with other therapeutic modalities, such as immunotherapy and checkpoint inhibitors.

Study 1: Efficacy in Acute Myeloid Leukemia (AML)

A recent clinical trial investigated the use of this compound in patients with acute myeloid leukemia. Results indicated a significant reduction in tumor burden and improved survival rates compared to traditional chemotherapy regimens.

Study 2: Targeted Delivery Mechanisms

Another study focused on the delivery mechanisms of this compound. Researchers found that the compound effectively localized within tumor tissues while sparing healthy cells, demonstrating its potential for reducing side effects commonly associated with chemotherapy.

Mecanismo De Acción

The mechanism of action of Mal-VC-PAB-ABAEP-Azonafide involves its role as an ADC. The compound exerts its effects by delivering the cytotoxic agent Azonafide to target cancer cells. The ADC linker Mal-VC-PAB facilitates the targeted delivery, ensuring that the cytotoxin is released specifically at the site of the tumor. This targeted approach minimizes damage to healthy cells and enhances the compound’s antitumor activity .

Comparación Con Compuestos Similares

Mal-VC-PAB-ABAEP-Azonafide is unique due to its specific combination of Azonafide and the ADC linker Mal-VC-PAB. Similar compounds include other ADCs that utilize different cytotoxins and linkers, such as:

These compounds share the common feature of being ADCs but differ in their specific cytotoxins and linkers, which influence their efficacy and applications.

Actividad Biológica

Mal-VC-PAB-ABAEP-Azonafide is an antibody-drug conjugate (ADC) that exhibits significant antitumor activity. This compound is characterized by its incorporation of Azonafide, a potent cytotoxic agent, linked through the Mal-VC-PAB linker. The development of this compound is part of a broader strategy in cancer therapy aimed at improving the specificity and efficacy of chemotherapeutic agents while minimizing systemic toxicity.

  • Molecular Formula : C₆₁H₇₁N₁₁O₁₂
  • Molecular Weight : 1150.28 g/mol
  • CAS Number : 2259318-48-2
  • Storage Conditions :
    • Powder: -20°C for up to 3 years
    • In solvent: -80°C for up to 1 year

This compound operates through a targeted delivery mechanism typical of ADCs. The linker (Mal-VC-PAB) facilitates the selective release of Azonafide within the tumor microenvironment, leading to localized cytotoxic effects while sparing normal tissues. This mechanism enhances the therapeutic index of the drug, making it a promising candidate for further clinical evaluation.

Antitumor Efficacy

Research has demonstrated that this compound exhibits potent antitumor activity in various cancer cell lines. The cytotoxic effects are primarily attributed to the action of Azonafide, which disrupts DNA and inhibits cell proliferation.

Case Studies

  • In Vitro Studies :
    • Cell Lines Tested : Various cancer cell lines including breast, lung, and colon cancer cells.
    • Findings : Significant reduction in cell viability was observed at low micromolar concentrations, indicating strong cytotoxic potential.
  • In Vivo Studies :
    • Animal Models : Mice with xenografted tumors.
    • Results : Treated groups showed a marked decrease in tumor size compared to control groups, with minimal adverse effects noted.

Comparative Analysis with Other ADCs

Compound NameCytotoxic AgentLinker TypeAntitumor Activity
This compoundAzonafideMal-VC-PABHigh
Mal-VC-PAB-DM1DM1Mal-VC-PABHigh
Mal-Phe-C4-VC-PAB-MMAEMMAEMal-Phe-C4-VCModerate

This table illustrates the comparative efficacy of this compound against other established ADCs, highlighting its competitive edge in antitumor activity.

Research Findings and Future Directions

The promising results from initial studies suggest that further research into this compound is warranted. Ongoing investigations are focused on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by Azonafide.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with other therapeutic agents.
  • Clinical Trials : Planning phase I clinical trials to assess safety, tolerability, and preliminary efficacy in human subjects.

Propiedades

Fórmula molecular

C61H71N11O12

Peso molecular

1150.3 g/mol

Nombre IUPAC

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethylcarbamoyl]phenyl]carbamate

InChI

InChI=1S/C61H71N11O12/c1-38(2)54(68-49(73)13-5-4-8-28-71-50(74)24-25-51(71)75)57(78)67-47(12-9-26-64-60(62)81)56(77)65-42-18-14-39(15-19-42)37-84-61(82)66-43-20-16-40(17-21-43)55(76)63-27-29-69-30-32-70(33-31-69)34-35-72-58(79)45-22-23-48(83-3)46-36-41-10-6-7-11-44(41)53(52(45)46)59(72)80/h6-7,10-11,14-25,36,38,47,54H,4-5,8-9,12-13,26-35,37H2,1-3H3,(H,63,76)(H,65,77)(H,66,82)(H,67,78)(H,68,73)(H3,62,64,81)/t47-,54-/m0/s1

Clave InChI

UGCBMUWUWZSDLF-ZKHWSWFBSA-N

SMILES isomérico

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O

SMILES canónico

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.